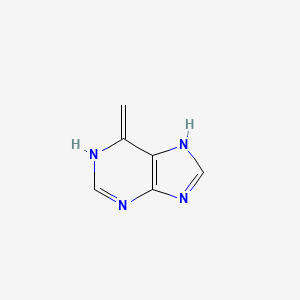

6-Methylidene-6,7-dihydro-1H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

208994-81-4 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

6-methylidene-1,7-dihydropurine |

InChI |

InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H2,(H,7,9)(H,8,10) |

InChI Key |

JTIBTEZMCLPTAL-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C2=C(N=CN1)N=CN2 |

Origin of Product |

United States |

Chemical Reactivity, Transformation, and Stability of 6 Methylidene 6,7 Dihydro 1h Purine

Intrinsic Reactivity Profile of the Exocyclic 6-Methylidene Functionality

The exocyclic double bond at the 6-position is a focal point for a variety of chemical transformations, including addition, cycloaddition, and redox reactions.

Electrophilic and Nucleophilic Addition Reactions to the Methylidene Group

The methylidene group is characterized by a polarized double bond, a consequence of the electron-withdrawing nature of the adjacent purine (B94841) ring. This electronic distribution makes the exocyclic carbon atom an electrophilic center, prone to attack by nucleophiles. Conversely, the π-system of the double bond can react with strong electrophiles.

Nucleophilic Addition: A range of nucleophiles can be expected to add across the C6-methylidene bond. For instance, the reaction with alcohols, thiols, or amines would likely result in the formation of the corresponding 6-(alkoxymethyl)-, 6-((alkylthio)methyl)-, or 6-((amino)methyl)-6,7-dihydro-1H-purine derivatives. The synthesis of related 6-methylidene purine acyclic nucleosides from 6-chloropurine (B14466) and active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) demonstrates the formation of the methylidene linkage through the reaction of a purine with a carbanionic species. nih.gov This suggests that the reverse reaction, the addition of such nucleophiles to the methylidene group, is a viable transformation.

Electrophilic Addition: The methylidene group is also susceptible to attack by electrophiles. For example, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) would be anticipated to proceed via a halonium ion intermediate to yield a 6-(dihalomethyl) derivative.

Cycloaddition Reactions Involving the Exocyclic Double Bond

The exocyclic double bond of 6-methylidene-6,7-dihydro-1H-purine can serve as a component in various cycloaddition reactions, offering a pathway to more complex fused heterocyclic systems.

[4+2] Cycloadditions: The methylidene group can function as a dienophile in Diels-Alder reactions. youtube.com When reacted with a conjugated diene, a new six-membered ring would be annulated onto the purine scaffold. The stereochemical and regiochemical outcome of such reactions would be governed by the established principles of frontier molecular orbital theory.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with other olefinic compounds could lead to the formation of cyclobutane (B1203170) rings fused at the 6-position. youtube.com While specific examples involving this particular purine derivative are not documented, the general principles of cycloaddition chemistry suggest this as a plausible reaction pathway. The feasibility of these reactions would be contingent on the specific reaction partners and conditions employed.

Oxidative and Reductive Transformations of the Methylidene Moiety

The exocyclic double bond is amenable to both oxidative cleavage and reduction, providing synthetic routes to other functionalized purine derivatives.

Oxidation: Ozonolysis of the methylidene group, followed by an appropriate workup, would be expected to cleave the double bond and furnish the corresponding 6-oxo-6,7-dihydro-1H-purine, a derivative of hypoxanthine (B114508). nist.gov Milder oxidation using reagents like osmium tetroxide or cold potassium permanganate (B83412) would likely lead to the formation of a 6-(dihydroxymethyl) derivative.

Reduction: The methylidene group can be readily reduced to a methyl group via catalytic hydrogenation. Standard conditions, such as hydrogen gas in the presence of a palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst, would be expected to effect this transformation, yielding 6-methyl-6,7-dihydro-1H-purine.

Chemical Transformations and Aromaticity Considerations within the 6,7-Dihydro-1H-purine Ring System

The non-aromatic nature of the 6,7-dihydropurine core imparts a unique reactivity profile, with a strong thermodynamic driving force towards aromatization. The ring system is also susceptible to ring-opening and rearrangement reactions.

Pathways for Re-aromatization or Further Reduction of the Dihydro Purine

Aromatization: A key chemical feature of the 6,7-dihydro-1H-purine system is its potential to re-aromatize to the thermodynamically more stable purine ring. This can be achieved through an oxidation reaction that removes the hydrogen atoms at the N7 and C6 positions (or N1 and C6 depending on the tautomeric form). This process can be accomplished using various chemical oxidizing agents or potentially through enzymatic catalysis. The successful oxidation of related 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines to their aromatic counterparts supports the feasibility of this transformation. nih.gov

Further Reduction: While aromatization is often favored, further reduction of the dihydropurine ring is also a possibility under specific reducing conditions. This could lead to the saturation of other double bonds within the purine ring system, resulting in tetrahydro- or even hexahydropurine derivatives.

Ring-Opening and Rearrangement Reactions of the 6,7-Dihydro-1H-purine Scaffold

Ring-Opening: The dihydropyrimidine (B8664642) portion of the 6,7-dihydro-1H-purine scaffold is susceptible to hydrolytic ring-opening. Studies on the stability of dihydrouridine, which contains a similar dihydropyrimidine ring, have demonstrated that the ring can be opened under aqueous conditions, with the rate being influenced by factors such as pH and temperature. nih.govnasa.gov The ring-opening of dihydrouridine is known to be catalyzed by base. nasa.gov It is therefore plausible that this compound could undergo analogous ring-opening reactions, leading to the formation of acyclic ureido-imidazole derivatives.

Rearrangements: The purine skeleton, particularly in its substituted and non-aromatic forms, can undergo various rearrangement reactions. For instance, a novel rearrangement has been observed in 7-(substituted aminomethyl)-6,7-dihydrooxazolo[2,3-f]purines, which transform into 7-(substituted amino)-7,8-dihydro-6H- nih.govcornell.eduoxazino[2,3-f]purines. cornell.edu Another documented rearrangement involves the conversion of 6-trichloromethyl-9-methylpurine into 6-dichloromethyl-9-methyl-8-oxopurine in a mildly acidic aqueous solution, a process rationalized by protonation, covalent hydration, and prototropic shifts. nih.gov These examples underscore the potential for skeletal rearrangements in the 6,7-dihydro-1H-purine system under specific reaction conditions.

Tautomeric Equilibria and Isomerization Dynamics of this compound

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a hallmark of purine chemistry, profoundly influencing their structure, reactivity, and biological function. For this compound, the most significant tautomeric equilibrium involves the position of a double bond, either within the purine ring system (endo-cyclic) or outside of it (exo-cyclic).

Investigation of Methylidene-Purine Tautomerism (e.g., exo-cyclic vs. endo-cyclic double bond shifts)

The tautomerism of this compound is characterized by the equilibrium between its exo-cyclic methylene form and the corresponding endo-cyclic aromatic tautomer, 6-methylpurine (B14201). This equilibrium is a form of prototropic tautomerism, involving the migration of a proton and the concomitant shift of a double bond.

The two primary tautomers are:

This compound (Exo-cyclic tautomer): This form possesses an exocyclic carbon-carbon double bond at the 6-position.

6-Methylpurine (Endo-cyclic tautomer): This is the aromatic form where the double bond is incorporated within the pyrimidine (B1678525) ring of the purine system.

In purine systems, there is a strong energetic preference for maintaining the aromaticity of the heterocyclic rings. acs.org Therefore, it is highly probable that the equilibrium for this compound significantly favors the endo-cyclic tautomer, 6-methylpurine, to benefit from the resonance stabilization of the aromatic purine core. The existence of the exocyclic methylene form would likely be as a minor, transient species. This is analogous to the well-studied keto-enol and amino-imino tautomerism of other purines like guanine (B1146940) and adenine (B156593), where the keto and amino forms, which preserve the aromaticity of the main ring system, are predominant. nih.gov

Solvent, Temperature, and pH Effects on Tautomeric Distribution

The position of the tautomeric equilibrium is sensitive to environmental factors such as the solvent, temperature, and pH.

Solvent Effects: The polarity of the solvent can influence the relative stability of tautomers. mdpi.comnih.gov For the 6-methylidene/6-methylpurine system, a polar solvent would likely stabilize the more polar tautomer. The endo-cyclic 6-methylpurine is expected to have a more delocalized charge distribution due to its aromaticity, while the exo-cyclic 6-methylidene form might exhibit a more localized dipole moment. Computational studies on other purine derivatives have shown that polar solvents can shift the tautomeric equilibrium. orientjchem.orgnih.gov For instance, in aminopurines, solvation with polar solvents can alter the relative stabilities of the N7H and N9H tautomers. nih.gov It is conceivable that polar protic solvents, capable of hydrogen bonding, could interact with the nitrogen atoms in the purine ring and the exocyclic methylene group, thereby influencing the equilibrium.

Temperature Effects: Temperature changes can affect the position of any chemical equilibrium. An increase in temperature would generally favor the formation of the less stable tautomer. If the exo-cyclic 6-methylidene form is indeed the higher energy species, its population would be expected to increase with rising temperature, although it would likely remain the minor component.

pH Effects: The pH of the medium plays a crucial role in the tautomeric distribution of purines due to the presence of acidic and basic nitrogen atoms. nih.gov Protonation or deprotonation of the purine ring can significantly alter the electronic structure and, consequently, the preferred tautomeric form. For instance, at acidic pH, protonation of a ring nitrogen could potentially favor a specific tautomeric form that best accommodates the positive charge. Conversely, under alkaline conditions, deprotonation could shift the equilibrium towards a tautomer where the negative charge is better stabilized. Studies on purine-6-sulfenic acid have demonstrated its unusual pH-dependent stability, highlighting the profound impact of pH on purine derivatives. nih.gov

Computational Validation of Tautomeric Forms and Energetics

In the absence of extensive experimental data, computational quantum chemistry methods are invaluable for predicting the relative stabilities and energetic barriers of tautomeric forms. Density Functional Theory (DFT) and ab initio methods are commonly employed to study purine tautomerism. orientjchem.orgrsc.orgrsc.org

For this compound, computational analysis could provide:

Relative Energies: Calculation of the ground-state energies of the exo-cyclic and endo-cyclic tautomers to determine the more stable form.

Transition State Energetics: Identification of the transition state for the interconversion between the tautomers and calculation of the activation energy barrier. This would provide insight into the kinetics of the isomerization.

Solvation Models: The use of polarizable continuum models (PCM) can simulate the effect of different solvents on the tautomeric equilibrium, offering a theoretical prediction of how the equilibrium would shift in various media. mdpi.comorientjchem.org

The following table illustrates the kind of data that could be generated from such computational studies, based on typical findings for purine analogs.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Dipole Moment (Debye) |

| 6-Methylpurine (endo) | 0.00 (Reference) | 0.00 (Reference) | ~2-3 |

| This compound (exo) | > 5.0 | > 4.0 | ~4-6 |

Note: The values in this table are hypothetical and serve to illustrate the expected trends based on the general principles of purine chemistry. The endo-cyclic form is set as the reference energy.

Stability Assessment and Degradation Pathways of this compound

The stability of purine analogs is a critical factor in their biological activity and potential applications. Degradation can occur through various mechanisms, including thermal decomposition, photochemical reactions, and hydrolysis.

Thermal and Photochemical Decomposition Mechanisms

Thermal Decomposition: Purine derivatives generally exhibit high thermal stability. Decomposition often involves the breakdown of the purine ring system at elevated temperatures. For this compound, the exocyclic methylene group might represent a point of thermal lability, potentially undergoing polymerization or other reactions at high temperatures. However, given the likely predominance of the more stable 6-methylpurine tautomer, the thermal decomposition profile is expected to be largely dictated by the degradation of the aromatic purine core.

Photochemical Decomposition: Purines are known to absorb UV radiation, which can lead to photochemical reactions and degradation. nih.gov The excited state dynamics of purine tautomers can be complex, with deactivation pathways that may or may not lead to chemical alteration. chemrxiv.org For this compound, the exocyclic double bond could be susceptible to photochemical reactions such as cycloadditions or rearrangements upon UV irradiation. The specific degradation products would depend on the irradiation wavelength and the presence of other reactive species, such as oxygen. nih.gov

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of purines is highly dependent on pH. The purine ring can be susceptible to hydrolytic cleavage under both acidic and alkaline conditions.

Acidic Conditions: Under acidic conditions, the glycosidic bond in purine nucleosides is famously labile, leading to depurination. nih.gov For the free base, this compound, acidic hydrolysis would likely involve protonation of the purine ring, which could facilitate nucleophilic attack by water and subsequent ring-opening.

Alkaline Conditions: In alkaline solutions, purine rings can also undergo hydrolytic degradation. The specific mechanism would depend on which atoms in the purine ring are most susceptible to nucleophilic attack by hydroxide (B78521) ions. For instance, studies on the alkaline hydrolysis of 6-substituted purines have elucidated various reaction pathways.

The hydrolytic stability of this compound can be systematically investigated by monitoring its concentration over time in buffered solutions at different pH values. The results can be presented in a table format as shown below.

| pH | Half-life (t1/2) at 37°C | Major Degradation Products |

| 2 | Ring-opened products | |

| 7 | Stable | - |

| 12 | Ring-opened products |

Note: The data in this table is hypothetical and for illustrative purposes. The actual half-lives and degradation products would need to be determined experimentally.

Theoretical and Computational Investigations of 6 Methylidene 6,7 Dihydro 1h Purine

Quantum Chemical Characterization of Electronic Structure and Bonding in 6-Methylidene-6,7-dihydro-1H-purine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel or understudied compound like this compound, these methods would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Analysis of Molecular Orbitals, Frontier Orbitals, and Electronic Transitions

The electronic behavior of a molecule is governed by its molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier orbitals are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. Current time information in Edmonton, CA.

For this compound, a computational study would involve calculating the energies and visualizing the shapes of these orbitals. The presence of the exocyclic methylidene group is expected to significantly influence the electronic distribution and the nature of the frontier orbitals compared to its saturated or aromatic purine (B94841) counterparts.

Electronic transitions, which occur when an electron is excited from a lower to a higher energy orbital, can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations would yield theoretical UV-Vis absorption spectra, providing information on the wavelengths of light the molecule is likely to absorb. This data is invaluable for characterizing the compound and understanding its photophysical properties.

Calculation of Charge Distribution, Electrostatic Potentials, and Reactivity Descriptors

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Atoms in Molecules (AIM) theory would be used to calculate the partial atomic charges on each atom of this compound. This would reveal the electrophilic and nucleophilic sites within the molecule. The exocyclic double bond and the nitrogen atoms of the purine core are expected to be key sites of reactivity.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. An MEP map would highlight regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).

From the energies of the frontier orbitals, various global reactivity descriptors can be calculated. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other purine derivatives. For instance, computational studies on other purine compounds have used these descriptors to predict their reactivity in various chemical reactions, such as chlorination. rsc.org

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure of a molecule is intimately linked to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Identification of Stable Conformers and Global Energy Minima

For a molecule with flexible parts, such as the dihydro-purine ring in this compound, multiple conformers may exist. A systematic conformational search would be performed to identify all possible low-energy structures. This typically involves rotating around single bonds and exploring different ring puckering modes. Each identified conformer would then be subjected to geometry optimization calculations to find the nearest local energy minimum. The conformer with the lowest energy is the global energy minimum and represents the most stable structure of the molecule in the gas phase. The relative energies of other stable conformers determine their population at a given temperature.

Exploration of Ring Puckering and Rotational Barriers

The dihydro-purine ring in this compound is not planar. A detailed computational study would explore the potential energy surface associated with the puckering of this ring system. This would involve calculating the energy of the molecule as a function of the dihedral angles that define the ring's shape. The results would reveal the preferred puckering conformations and the energy barriers for interconversion between them.

Furthermore, if there were any rotatable single bonds, such as a substituent attached to the purine ring, the rotational barriers around these bonds would be calculated. This is achieved by systematically changing the dihedral angle of the bond and calculating the energy at each step. The resulting energy profile reveals the most stable rotational conformers and the energy required to rotate from one to another.

Computational Elucidation of Reaction Mechanisms Pertaining to this compound

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. While no specific reaction mechanisms involving this compound have been computationally studied in the literature, a theoretical investigation could explore its potential reactivity.

For example, the exocyclic double bond makes it a potential candidate for addition reactions. A computational study could model the reaction pathway of, for instance, the addition of a halogen or a Michael addition. This would involve:

Locating the transition state (TS): The highest energy point along the reaction coordinate.

Calculating the activation energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Identifying any intermediates: Stable species formed during the reaction.

Such studies provide detailed insights into the feasibility and selectivity of a reaction. For instance, computational studies on the chlorination of other purine bases have successfully identified the most reactive sites and the mechanisms of product formation. rsc.org Similarly, the tautomeric equilibrium of purine itself has been resolved through a combination of spectroscopy and theoretical calculations. nih.gov

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Synthetic Steps

The synthesis of 6-methylidene purine derivatives often involves the introduction of the exocyclic double bond at the C6 position. A plausible synthetic route could involve a Wittig-type reaction or an elimination reaction from a suitable precursor, such as a 6-(hydroxymethyl)purine or a 6-halomethylpurine derivative. Computational chemistry offers powerful tools to investigate the mechanisms of such reactions, with transition state (TS) theory being a central concept.

A transition state search involves locating the saddle point on the potential energy surface that connects the reactants and products. This is a critical step in understanding the reaction's feasibility and kinetics. For a hypothetical synthesis of this compound, density functional theory (DFT) calculations would be a suitable method to locate the transition state for the key bond-forming or bond-breaking steps.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the reaction path downhill from the transition state towards both the reactants and the products, confirming that the located TS indeed connects the desired minima on the potential energy surface.

Hypothetical Reaction Coordinate for a Synthetic Step:

| Reaction Step | Reactants | Transition State (TS) | Products |

| Elimination | 6-(hydroxymethyl)-6,7-dihydro-1H-purine + Acid Catalyst | [Complex of protonated alcohol and catalyst] | This compound + H₂O + Catalyst |

This table represents a hypothetical reaction pathway. The exact nature of the transition state would be a complex three-dimensional structure determined through computational modeling.

Computational studies on related purine nucleoside phosphorylase (PNP) have demonstrated the power of transition state analysis in understanding enzymatic reactions. nih.gov These studies utilize kinetic isotope effects and computational modeling to elucidate the geometry and electronic structure of the transition state, which in turn aids in the design of potent inhibitors. nih.govnih.gov A similar approach could be applied to model the non-enzymatic synthesis of this compound, providing valuable insights into the reaction mechanism and helping to optimize reaction conditions.

Mechanistic Pathways for Isomerization and Degradation

This compound is one of several possible tautomers and isomers. The exocyclic double bond introduces the possibility of isomerization to the more stable aromatic purine core. Understanding the mechanistic pathways for such isomerization and potential degradation is crucial for assessing the compound's stability and potential reactivity.

Computational studies on purine and its derivatives have extensively investigated tautomeric equilibria. rsc.orgacs.orgrsc.org These studies typically employ high-level quantum chemical calculations to determine the relative energies of different tautomers. For this compound, the primary isomerization pathway would likely involve proton transfer, leading to the formation of a 6-methylpurine (B14201) tautomer.

Potential Isomerization Pathways:

| Isomerization Pathway | Starting Isomer | Transition State | Product Isomer | Relative Stability (Hypothetical) |

| Tautomerization | This compound | Proton transfer TS | 6-Methyl-1H-purine | Product is likely more stable |

| Tautomerization | This compound | Proton transfer TS | 6-Methyl-3H-purine | Stability relative to other tautomers would need to be calculated |

| Tautomerization | This compound | Proton transfer TS | 6-Methyl-9H-purine | Likely the most stable tautomer |

The relative stabilities are hypothetical and would need to be confirmed by quantum chemical calculations.

Degradation pathways could involve hydrolysis of the exocyclic double bond or cleavage of the purine ring. Computational modeling can be used to explore the energy barriers associated with these reactions, providing an indication of the compound's kinetic stability under various conditions. Theoretical studies on the isomerization of other nitrogen-containing heterocyclic compounds have shown that density functional theory can effectively predict reaction barriers. researchgate.net

Solvent Effects on the Electronic Structure and Reactivity of this compound using Solvation Models

The surrounding solvent can significantly influence the electronic structure, reactivity, and tautomeric equilibria of a molecule. Computational solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used to account for these effects. wikipedia.orgyoutube.compyscf.org

These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's electric field. This polarization, in turn, affects the solute's energy and properties. Studies on 6-oxopurine and aminopurine tautomers have shown that polar solvents can alter the relative stability of different tautomeric forms. nih.govorientjchem.orgresearchgate.net

For this compound, the presence of the polarizable exocyclic double bond and the N-H groups suggests that its electronic structure and reactivity will be sensitive to the solvent environment.

Predicted Solvent Effects on Tautomer Stability (Hypothetical):

| Solvent | Dielectric Constant (ε) | Predicted Effect on Isomerization |

| Gas Phase | 1 | Baseline for comparison |

| Toluene | 2.4 | Minor stabilization of more polar tautomers |

| Tetrahydrofuran (THF) | 7.5 | Moderate stabilization of more polar tautomers |

| Methanol (B129727) | 33 | Significant stabilization of more polar tautomers |

| Water | 78.4 | Strongest stabilization of more polar tautomers |

This table illustrates the expected trend based on general principles of solvation. The magnitude of the effect would require specific calculations for this compound.

By performing calculations in different solvent environments, it is possible to predict how the tautomeric equilibrium between this compound and its more stable aromatic isomers might shift. This information is critical for understanding its behavior in different experimental or biological settings.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior and Interactions (if applicable for theoretical studies, not biological)

While often used to study biological interactions, ab initio molecular dynamics (AIMD) simulations can also provide valuable insights into the intrinsic dynamic behavior of a molecule in a non-biological context. nih.gov AIMD combines quantum mechanical calculations of forces with classical molecular dynamics, allowing for the simulation of molecular motion and reactivity on a picosecond timescale.

For this compound, an AIMD simulation in a solvent box (e.g., water) could reveal:

Conformational Dynamics: How the purine ring and the methylidene group fluctuate over time.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds with surrounding solvent molecules.

Spontaneous Isomerization Events: Although computationally expensive, AIMD has the potential to capture rare events like proton transfer leading to isomerization, providing a dynamic picture of the processes discussed in section 4.3.2.

AIMD simulations have been successfully applied to study the behavior of other complex organic molecules and materials, offering a powerful tool to complement static quantum chemical calculations. researchgate.netrsc.org

Advanced Spectroscopic and Crystallographic Research for Structural Elucidation of 6 Methylidene 6,7 Dihydro 1h Purine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution of organic molecules in solution. For a molecule such as 6-Methylidene-6,7-dihydro-1H-purine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for assigning all proton and carbon signals and confirming the proposed structure.

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds and spatial relationships within a molecule. researchgate.netyoutube.comcreative-biostructure.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. creative-biostructure.comsdsu.edu For this compound, COSY would be expected to show a correlation between the H2 and the N1-H proton (if coupling is observed) and potentially weak long-range coupling between the H8 proton and the N7-H proton. Crucially, it would confirm the geminal protons of the methylidene group if they were magnetically non-equivalent.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comsdsu.edu An HSQC spectrum would definitively link the proton signals for H2, H8, and the two methylidene protons (=CH₂) to their corresponding carbon atoms (C2, C8, and the exocyclic C=CH₂ carbon). This is a powerful tool for assigning the carbon skeleton. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons, which is vital for connecting structural fragments and assigning quaternary carbons. sdsu.edu Key expected HMBC correlations for this compound would include:

Correlations from the methylidene protons to C5 and C6, confirming the position of the exocyclic double bond.

Correlations from the H2 proton to C4 and C6.

Correlations from the H8 proton to C4, C5, and potentially C7, depending on the tautomeric form.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (typically <5 Å), revealing through-space proximities rather than through-bond connectivity. researchgate.netcreative-biostructure.com NOESY is invaluable for determining stereochemistry and conformation. For this molecule, a key NOESY correlation would be expected between the H8 proton and the N7-H proton, as well as between the methylidene protons and the H8 proton, which would help to define the conformation around the C6-N7 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on purine (B94841) derivatives and are solvent-dependent.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N1-H | ~12.5 | - | C2, C6 |

| C2 | ~8.1 | ~150 | - |

| C4 | - | ~152 | H2, H8 |

| C5 | - | ~118 | H8, =CH₂ |

| C6 | - | ~155 | H2, =CH₂ |

| =CH₂ (exo) | ~5.5, ~6.0 | ~105 | - |

| N7-H | ~13.0 | - | C5, C8 |

| C8 | ~8.3 | ~145 | - |

Variable Temperature and Solvent NMR Studies to Probe Dynamics and Tautomerism

Purine systems are well-known to exhibit prototropic tautomerism, where a labile proton can exist in equilibrium between different nitrogen atoms, most commonly the N7-H and N9-H forms. researchgate.netosti.gov For this compound, the specified structure indicates an N1-H and N7-H tautomer. However, the potential for proton exchange between N7 and N9 remains.

Variable temperature (VT) NMR studies can provide profound insight into such dynamic processes. nih.gov At room temperature, if the rate of tautomeric exchange is fast on the NMR timescale, the observed spectrum will show a single set of time-averaged signals. By lowering the temperature, the exchange can be slowed, potentially leading to the resolution of distinct signals for each individual tautomer. researchgate.net This allows for the direct observation and quantification of the tautomeric equilibrium. The choice of solvent can also influence the position of this equilibrium, with different solvent polarities and hydrogen-bonding capabilities favoring one tautomer over another. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental formula of a compound, providing a critical piece of evidence for its identity. For this compound (C₆H₆N₄), the theoretical exact mass of the neutral molecule is 134.05924 Da. nih.gov HRMS would be expected to detect the protonated molecule, [M+H]⁺, at m/z 135.06652.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure, revealing its constituent subunits. nih.govnih.govyoutube.com The fragmentation of purine rings typically proceeds through a series of characteristic losses of small neutral molecules. researchgate.netresearchgate.net

For this compound, a plausible fragmentation pathway would involve the initial loss of hydrogen cyanide (HCN) from the pyrimidine (B1678525) ring, followed by further ring cleavages.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₇N₄⁺ | 135.0665 | Parent Ion |

| [M+H-HCN]⁺ | C₅H₆N₃⁺ | 108.0556 | Loss of HCN from pyrimidine ring |

| [M+H-CH₂N₂]⁺ | C₅H₅N₂⁺ | 93.0447 | Loss of methylenediazene |

| [C₄H₄N₂]⁺ | C₄H₄N₂⁺ | 80.0369 | Fragment from imidazole (B134444) ring cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Functional Groups and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. The two techniques are complementary, as molecular vibrations can be either IR-active (involving a change in dipole moment) or Raman-active (involving a change in polarizability). youtube.com

For this compound, key expected vibrational modes include:

N-H stretching: A broad band in the IR spectrum around 3400-3200 cm⁻¹.

C-H stretching: Aromatic (C2-H, C8-H) and vinylic (=CH₂) stretches typically appear in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the purine ring system and the exocyclic methylene (B1212753) group. The symmetric C=C stretch is expected to be particularly strong in the Raman spectrum. nih.gov

Ring breathing modes: Complex skeletal vibrations at lower frequencies (<1400 cm⁻¹) that are characteristic of the purine ring structure.

Correlation with Computational Vibrational Frequencies

To achieve a definitive assignment of the often-complex vibrational spectra of heterocyclic molecules, experimental data is frequently correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) methods are commonly used to calculate the optimized geometry and vibrational frequencies of a molecule. While the absolute calculated frequencies may differ slightly from experimental values, they typically show a strong linear correlation. By applying a scaling factor, the calculated spectrum can be brought into excellent agreement with the experimental IR and Raman spectra. nih.gov This correlation allows for the confident assignment of each observed vibrational band to a specific atomic motion within the molecule, providing a high level of structural detail.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H stretch | 3400 - 3200 | Strong | Weak |

| C-H stretch (aromatic/vinyl) | 3100 - 3000 | Medium | Medium |

| C=C stretch (exocyclic) | ~1640 | Medium | Strong |

| C=N/C=C stretch (ring) | 1620 - 1450 | Strong | Medium-Strong |

| N-H bend | ~1550 | Medium | Weak |

| Ring Vibrations | 1400 - 1000 | Medium-Strong | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Tautomeric State Probing

This section would have delved into the ultraviolet-visible absorption and fluorescence properties of this compound. The analysis of UV-Vis spectra is crucial for understanding the electronic transitions within the molecule, specifically the π→π* and n→π* transitions characteristic of conjugated systems like purines. Furthermore, fluorescence spectroscopy, which measures the emission of light from an excited electronic state, would provide insights into the molecule's photophysical properties and could be instrumental in probing its different tautomeric forms in various solvent environments. However, no published studies containing UV-Vis or fluorescence spectral data for this specific compound could be located.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

A definitive understanding of a molecule's three-dimensional structure in the solid state is most reliably achieved through single-crystal X-ray diffraction. This powerful technique would have provided precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule, confirming the planar or non-planar nature of the purine ring system and the geometry of the exocyclic methylidene group. The absence of any published crystal structure for this compound makes this analysis impossible.

Analysis of Intermolecular Interactions and Crystal Packing

Had a crystal structure been available, this subsection would have explored the non-covalent interactions that govern the packing of this compound molecules in a crystal lattice. This includes the identification and characterization of hydrogen bonds, π-π stacking interactions, and other van der Waals forces. These interactions are fundamental to understanding the physical properties of the solid material.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has significant implications for its physical and chemical properties. This part of the article would have discussed any known polymorphs of this compound. Additionally, co-crystallization studies, which involve crystallizing the target molecule with another compound to form a new crystalline solid, would have been reviewed. As no primary crystallographic data exists for the parent compound, no information on its polymorphs or co-crystals could be found.

Mechanistic Biochemical and Biological Studies of 6 Methylidene 6,7 Dihydro 1h Purine Analogue Activity

Investigation of Potential Enzyme Interactions and Inhibition Mechanisms at the Molecular Level

The purine (B94841) core is central to numerous metabolic pathways, making enzymes that process purines key targets for therapeutic intervention. The introduction of a methylidene group at the C6 position of the purine ring is expected to alter its interaction with such enzymes compared to endogenous purines like hypoxanthine (B114508) and guanine (B1146940).

Molecular Docking and Dynamics Simulations with Relevant Purine-Metabolizing Enzymes (e.g., xanthine (B1682287) oxidase, adenosine (B11128) deaminase)

While no specific molecular docking studies for 6-Methylidene-6,7-dihydro-1H-purine have been published, computational analyses of other purine derivatives provide a framework for predicting potential interactions. researchgate.net Molecular docking simulations are powerful tools to predict the binding orientation and affinity of a ligand within the active site of a protein. nih.govsemanticscholar.org For purine-metabolizing enzymes like xanthine oxidase (XO) and adenosine deaminase (ADA), such simulations would be crucial to understand how the 6-methylidene group influences binding.

A hypothetical docking study of this compound would involve placing the molecule into the crystal structures of XO and ADA. For xanthine oxidase, the active site contains a molybdenum cofactor, and inhibitors often interact with key residues and this cofactor. The planar purine ring would likely orient within the active site, but the exocyclic C=CH2 bond would create specific steric and electronic demands, potentially leading to a unique binding mode compared to substrates like hypoxanthine or inhibitors like allopurinol.

Similarly, in adenosine deaminase, the active site zinc ion and surrounding amino acids are critical for catalysis. A simulation could explore whether the 6-methylidene group could coordinate with the zinc ion or form hydrogen bonds with the protein, and how its binding energy compares to known inhibitors. Molecular dynamics simulations, extending over nanoseconds, could then be used to assess the stability of these predicted binding poses and to calculate binding free energies, offering a more dynamic and accurate picture of the interaction. researchgate.net

In Vitro Biochemical Assays for Enzyme Kinetics and Binding Affinity Determination (e.g., Km, Ki, IC50 for enzymes)

To experimentally validate computational predictions, in vitro biochemical assays are essential. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction, allowing for the determination of key kinetic parameters. For purine analogues, inhibition of xanthine oxidase and adenosine deaminase is a common focus. nih.gov

The inhibitory potential of this compound would be quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies would determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme.

While data for this compound is unavailable, the table below presents inhibitory data for well-known inhibitors of xanthine oxidase and adenosine deaminase, illustrating the types of values that would be determined.

| Compound | Target Enzyme | Parameter | Value |

| Allopurinol | Xanthine Oxidase | Ki | ~700 nM |

| Febuxostat | Xanthine Oxidase | Ki | ~0.6 nM |

| Deoxycoformycin | Adenosine Deaminase | Ki | ~2.5 pM |

| EHNA | Adenosine Deaminase | Ki | ~2.8 µM [Note: For a derivative] |

This table presents representative data for known inhibitors to illustrate the parameters of interest. The values are approximate and can vary based on assay conditions.

The synthesis of 6-methylidene purine acyclic nucleosides has been reported, with some showing potential anti-HIV activity, suggesting that this class of compounds can indeed interact with biologically relevant enzymes, such as viral reverse transcriptase. nih.gov

Exploration of Nucleic Acid (DNA/RNA) Interaction Mechanisms of this compound

Purine analogues can exert biological effects by interacting with or being incorporated into nucleic acids, leading to chain termination, mutagenesis, or interference with DNA repair processes. mdpi.com The 6-methylidene substituent could influence these interactions through its unique electronic and steric properties.

Biophysical Studies of Binding Modes (e.g., intercalation, groove binding) with Model Nucleic Acids

Biophysical techniques are used to study the non-covalent interactions between small molecules and DNA or RNA. These methods can determine the binding mode (intercalation, groove binding, or electrostatic interactions), binding affinity, and sequence selectivity. Common techniques include UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR).

For this compound, its planar purine ring system suggests a potential for intercalative binding, where it would stack between the base pairs of a DNA or RNA duplex. Alternatively, it could bind in the major or minor groove. The 6-methylidene group would likely play a critical role in the specificity and stability of this binding. For instance, studies on other modified purines have shown how substitutions can significantly impact the stability of DNA duplexes. researchgate.net

Effect on Nucleic Acid Conformation and Stability

The binding of a small molecule can alter the conformation and stability of nucleic acids. Circular dichroism (CD) spectroscopy is particularly sensitive to changes in the helical structure of DNA and RNA. A change in the CD spectrum of a model nucleic acid upon addition of this compound would indicate a binding event that perturbs the nucleic acid's structure.

Furthermore, thermal melting studies (monitoring UV absorbance at 260 nm as a function of temperature) can determine the melting temperature (Tm) of a DNA or RNA duplex. An increase in Tm upon binding of the compound would indicate stabilization of the duplex, a characteristic often seen with intercalators and groove binders. Conversely, a decrease could suggest a destabilizing interaction. Studies with other purine analogues have demonstrated their ability to enhance DNA damage, indicating a direct or indirect interaction with DNA. mdpi.com The presence of 6-methylamino-purine has been identified in bacterial DNA, showcasing the biological relevance of 6-substituted purines in the context of nucleic acids. nih.gov

Receptor Binding Mechanisms: Molecular Interactions with Purinergic Receptors or Other Biomolecular Targets

Purines and their derivatives are endogenous ligands for a class of receptors known as purinergic receptors (P1 and P2). nih.gov These receptors are involved in a multitude of physiological processes, making them important drug targets. The substitution at the 6-position of the purine ring is a key determinant of affinity and selectivity for different purinergic receptor subtypes.

While the binding of this compound to purinergic receptors has not been reported, studies on other 6-substituted purines provide valuable insights. For example, various N6-substituted adenosine analogues are potent agonists or antagonists at adenosine (P1) receptors. The nature and size of the substituent at the 6-position are critical for receptor affinity and selectivity.

Radioligand binding assays would be the primary method to determine the affinity of this compound for different purinergic receptor subtypes (e.g., A1, A2A, A2B, A3 adenosine receptors). These assays measure the displacement of a known radiolabeled ligand by the test compound, from which the inhibition constant (Ki) can be calculated. The table below shows affinity data for some 6-substituted purine analogues at human adenosine receptors, illustrating the type of data that would be generated.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| N6-Cyclopentyladenosine (CPA) | A1 | ~0.6 |

| NECA | A2A | ~14 |

| Cladribine | - | - |

| Clofarabine | - | - |

| Fludarabine | - | - |

| Mercaptopurine | - | - |

This table includes examples of 6-substituted purines and their known high affinity for specific adenosine receptor subtypes to illustrate the concept. Data for the last four compounds are not specified for a single receptor as they act as broad antimetabolites. nih.gov

The unique 6-methylidene group could confer a novel pharmacological profile, potentially leading to selective ligands for a specific receptor subtype or even interacting with other, non-purinergic receptors.

Computational Analysis of Ligand-Receptor Complexes

No computational studies detailing the binding modes, interaction energies, or key amino acid residues involved in the potential interaction of this compound with any specific biological receptor have been published.

In Vitro Radioligand Binding Assays or Label-Free Biosensor Techniques (e.g., SPR)

There is no available data from in vitro binding assays, such as radioligand displacement studies or Surface Plasmon Resonance (SPR), that would provide quantitative measurements of the binding affinity (e.g., Ki, Kd) or kinetic parameters (kon, koff) of this compound for any receptor or protein target.

Cellular Permeation and Intracellular Trafficking Mechanisms of this compound in Model Systems

Specific research on the cellular uptake and movement of this compound has not been documented.

Assessment of Membrane Transport Mechanisms in Cell-Based Assays

No cell-based assay results have been published that investigate the mechanisms by which this compound might cross cellular membranes, such as passive diffusion, facilitated diffusion, or active transport.

Subcellular Localization Studies Using Imaging Techniques

There are no published studies that utilize imaging techniques, such as fluorescence or confocal microscopy, to determine the subcellular distribution of this compound within model cell systems.

Future Research Directions and Concluding Perspectives on 6 Methylidene 6,7 Dihydro 1h Purine

Development of Novel and Efficient Asymmetric Synthetic Routes to 6-Methylidene-6,7-dihydro-1H-purine Enantiomers

The presence of a chiral center in this compound necessitates the development of efficient asymmetric synthetic routes to access its individual enantiomers. The biological activities of chiral molecules are often enantiomer-dependent, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Therefore, the ability to selectively synthesize either the (R)- or (S)-enantiomer is of paramount importance for detailed pharmacological evaluation.

Future research in this area should focus on the exploration of various catalytic asymmetric methodologies. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules. Chiral Brønsted acids or bases could potentially be employed to catalyze the enantioselective installation of the methylidene group or a precursor functional group at the 6-position of the purine (B94841) core.

Transition metal-catalyzed cross-coupling reactions also offer a promising approach. For example, a chiral phosphine (B1218219) ligand in combination with a palladium or nickel catalyst could be used to mediate the asymmetric coupling of a suitable purine precursor with a methylidene-containing reagent. The development of such methods would not only provide access to the enantiopure forms of this compound but also contribute to the broader field of asymmetric synthesis.

Table 1: Hypothetical Comparison of Potential Asymmetric Synthetic Routes

| Catalytic System | Potential Advantages | Potential Challenges |

| Chiral Brønsted Acid | Metal-free, environmentally benign | Substrate scope may be limited |

| Chiral Phase-Transfer Catalyst | Mild reaction conditions, operational simplicity | Optimization of catalyst and reaction conditions can be time-consuming |

| Transition Metal (e.g., Pd, Ni) with Chiral Ligand | High enantioselectivities, broad substrate scope | Potential for metal contamination in the final product |

Exploration of Further Derivatizations and Structure-Activity Relationship Expansion for Mechanistic Probes

The 6-methylidene group in this compound serves as a versatile handle for further chemical modifications. The systematic derivatization of this compound and the subsequent evaluation of the biological activities of the resulting analogues are crucial for establishing comprehensive structure-activity relationships (SAR). Such studies would provide valuable insights into the molecular interactions of these compounds with their biological targets and guide the design of more potent and selective agents.

Future derivatization strategies could include the modification of the exocyclic double bond, such as through hydrogenation, halogenation, or cycloaddition reactions. Additionally, substitutions at other positions of the purine ring, such as the N1, N3, N7, and N9 atoms, could be explored to probe the steric and electronic requirements for biological activity. The synthesis of a library of such derivatives would be a key step in this process.

The resulting analogues should be screened in a panel of relevant biological assays to determine their potency, selectivity, and mechanism of action. This information will be instrumental in identifying the key structural features responsible for the observed biological effects and in the rational design of second-generation compounds with improved pharmacological profiles.

Advanced Theoretical Modeling for Predictive Design of this compound Analogues with Tuned Reactivity

Advanced theoretical modeling and computational chemistry can play a pivotal role in accelerating the discovery and optimization of novel this compound analogues. Quantum mechanical (QM) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. For example, calculations of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of the exocyclic double bond and its susceptibility to nucleophilic or electrophilic attack.

Molecular docking simulations can be used to predict the binding modes of these compounds within the active sites of target proteins. This information can be used to rationalize the observed SAR and to design new analogues with enhanced binding affinity and selectivity. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-protein interactions and help to assess the stability of the predicted binding poses.

The integration of these computational approaches with experimental studies will create a powerful feedback loop for the iterative design and optimization of this compound analogues with fine-tuned reactivity and biological activity.

Table 2: Illustrative Computational Parameters for Future Studies

| Computational Method | Parameter to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Reaction energy barriers for derivatization | Prediction of feasible synthetic modifications |

| Molecular Docking | Binding affinity and pose in a target protein | Rationalization of SAR and design of more potent inhibitors |

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complex over time | Understanding the dynamic nature of the interaction |

Integration of Multi-Omics Approaches to Understand System-Level Biochemical Perturbations Induced by this compound (if applicable to a mechanistic study)

To gain a comprehensive understanding of the biological effects of this compound, it will be essential to move beyond single-target-based assays and adopt a systems-level perspective. Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular perturbations induced by this compound.

For instance, transcriptomic analysis (e.g., RNA-seq) can identify changes in gene expression patterns in response to treatment with the compound, revealing the signaling pathways and cellular processes that are affected. Proteomic studies can identify changes in protein expression and post-translational modifications, providing further insights into the mechanism of action. Metabolomic profiling can reveal alterations in cellular metabolism, which is particularly relevant for a purine analogue.

The integration of data from these different "omics" platforms will be crucial for constructing a comprehensive picture of the system-level effects of this compound and for identifying novel biological targets and pathways.

Unveiling Novel Mechanistic Biological Pathways Influenced by this compound Beyond Known Purine Biology

While this compound is an analogue of natural purines, its unique chemical reactivity suggests that it may interact with biological systems in ways that are distinct from its endogenous counterparts. The exocyclic methylidene group is a Michael acceptor, making it susceptible to covalent modification by cellular nucleophiles, such as the thiol groups of cysteine residues in proteins.

This opens up the possibility that this compound could act as a covalent inhibitor of specific enzymes or as a modulator of signaling pathways that are regulated by redox-sensitive cysteine residues. Future research should therefore focus on identifying the protein targets of this compound through chemical proteomics approaches. The identification of such novel targets could unveil previously unknown biological pathways that are influenced by this class of compounds.

Furthermore, the structural similarity to purines suggests that it might interfere with nucleic acid metabolism or function. Investigations into its effects on DNA and RNA synthesis, as well as its potential to be incorporated into nucleic acids, could reveal novel mechanisms of cytotoxicity or antiviral activity. Unraveling these unconventional biological activities will be a key step towards fully realizing the therapeutic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.